![molecular formula C18H11N7 B14203548 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile CAS No. 835650-67-4](/img/structure/B14203548.png)
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a diazenyl group and a benzonitrile moiety
Métodos De Preparación
The synthesis of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts.
Diazenyl Group Introduction: The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the triazolo-pyrimidine core.
Benzonitrile Moiety Addition:
Análisis De Reacciones Químicas
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be replaced with other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce oxidative stress and DNA damage in cancer cells.
Materials Science: The compound has been investigated for its use as a corrosion inhibitor in industrial applications, particularly for protecting steel pipelines in acidic environments.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile involves several molecular targets and pathways:
Oxidative Stress Induction: The compound induces oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and apoptosis.
DNA Interaction: It interacts with DNA, causing fragmentation and inhibiting DNA replication, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparación Con Compuestos Similares
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile can be compared with other similar compounds, such as:
4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile: This compound also contains a diazenyl group and a benzonitrile moiety but differs in the substituents on the diazenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolo core but have different heterocyclic systems fused to the triazole ring.
Pyrimidine-Based Drugs: Compounds like imatinib and dasatinib, which are used in cancer treatment, also contain pyrimidine cores but differ in their overall structure and functional groups.
Propiedades
Número CAS |
835650-67-4 |
|---|---|
Fórmula molecular |
C18H11N7 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2-[(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C18H11N7/c19-10-14-8-4-5-9-15(14)23-24-16-11-20-18-21-12-22-25(18)17(16)13-6-2-1-3-7-13/h1-9,11-12H |
Clave InChI |
KWUQDKSGTWGSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)N=NC4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)



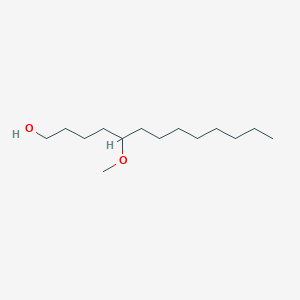

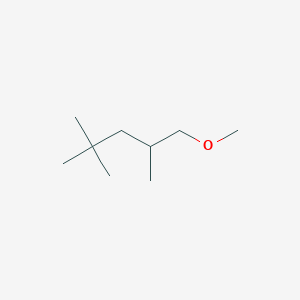
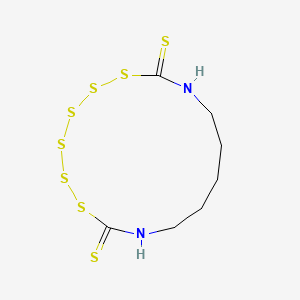
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
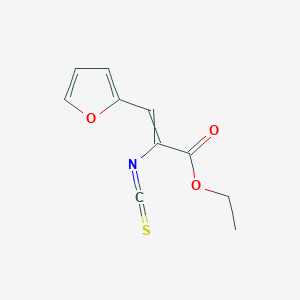
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
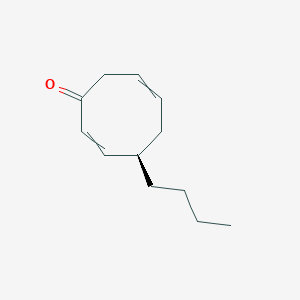
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
